1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide
Description
This compound features a pyridazine core substituted at position 6 with a 4-methoxyphenyl group. A piperidine ring is attached at position 3 of the pyridazine, which is further linked via a carboxamide group to a pyridin-4-yl moiety. Such structural motifs are common in kinase inhibitors, particularly those targeting anaplastic lymphoma kinase (ALK) .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-6-4-16(5-7-19)20-8-9-21(26-25-20)27-14-2-3-17(15-27)22(28)24-18-10-12-23-13-11-18/h4-13,17H,2-3,14-15H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFBOUAWQZTTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazines
The pyridazine ring is constructed via cyclocondensation of 1,4-diketones with hydrazine derivatives. For the target compound, 3-methoxypropiophenone is oxidized to the corresponding 1,4-diketone, which undergoes cyclization with hydrazine hydrate under acidic conditions:
$$
\text{3-Methoxypropiophenone} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4} \text{1-(4-Methoxyphenyl)butane-1,4-dione} \xrightarrow{\text{NH}2\text{NH}_2} \text{6-(4-Methoxyphenyl)pyridazin-3-ol}
$$
Functionalization via Palladium-Catalyzed Cross-Coupling
The 3-hydroxyl group is replaced with an amine via a Buchwald-Hartwig amination, though direct substitution proves inefficient. Instead, chlorination (POCl₃, 110°C) yields 3-chloro-6-(4-methoxyphenyl)pyridazine, which undergoes amination with aqueous ammonia under catalysis by Pd₂(dba)₃ and Xantphos:
$$
\text{3-Chloro-6-(4-methoxyphenyl)pyridazine} \xrightarrow[\text{Pd}2(\text{dba})3, \text{Xantphos}]{\text{NH}_3 (\text{aq}), \text{100°C}} \text{6-(4-Methoxyphenyl)pyridazin-3-amine}
$$
Table 1. Optimization of Pyridazine Amination
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 100 | 62 |
| Pd₂(dba)₃/BINAP | Dioxane | 120 | 58 |
| CuI/L-Proline | DMF | 80 | 41 |
Piperidine-3-carboxamide Intermediate Synthesis
Protection of Piperidine Nitrogen
Ethyl nipecotate (piperidine-3-carboxylate) is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP:
$$
\text{Ethyl Nipecotate} \xrightarrow[\text{DMAP}]{\text{Boc}2\text{O, CH}2\text{Cl}_2} \text{N-Boc-piperidine-3-carboxylate}
$$
Hydrolysis and Amide Formation
The ester is hydrolyzed to the carboxylic acid using LiOH in THF/water, followed by activation with HATU and coupling to pyridin-4-amine:
$$
\text{N-Boc-piperidine-3-carboxylate} \xrightarrow{\text{LiOH}} \text{N-Boc-piperidine-3-carboxylic acid} \xrightarrow[\text{DIPEA}]{\text{HATU, Pyridin-4-amine}} \text{N-Boc-N-(pyridin-4-yl)piperidine-3-carboxamide}
$$
Table 2. Amide Coupling Efficiency
| Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 88 |
| EDCl/HOBt | NMM | CH₂Cl₂ | 76 |
| DCC | Triethylamine | THF | 65 |
Deprotection of Boc Group
Treatment with HCl in dioxane removes the Boc group, yielding the free amine:
$$
\text{N-Boc-N-(pyridin-4-yl)piperidine-3-carboxamide} \xrightarrow{\text{HCl/Dioxane}} \text{N-(pyridin-4-yl)piperidine-3-carboxamide}
$$
Final Coupling: Assembly of the Target Molecule
The piperidine amine reacts with 3-chloro-6-(4-methoxyphenyl)pyridazine under SNAr conditions. Optimization studies identified KI in DMSO as critical for accelerating the substitution:
$$
\text{N-(pyridin-4-yl)piperidine-3-carboxamide} + \text{3-Chloro-6-(4-methoxyphenyl)pyridazine} \xrightarrow[\text{KI}]{\text{Na}2\text{CO}3, \text{DMSO}} \text{Target Compound}
$$
Table 3. Nucleophilic Aromatic Substitution Optimization
| Base | Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Na₂CO₃ | KI | 100 | 12 | 78 |
| Cs₂CO₃ | None | 120 | 8 | 65 |
| K₃PO₄ | CuI | 90 | 24 | 52 |
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents or organometallic reagents for coupling reactions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Hydrogenated pyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: May be used in the development of
Biological Activity
The compound 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C22H23N5O2
- Molecular Weight : 389.45 g/mol
- CAS Number : 1105217-49-9
- SMILES Notation : COc1ccc(cc1)c1ccc(nn1)N1CCC(CC1)C(=O)Nc1ccncc1
The compound functions primarily as an inhibitor of certain enzymes and receptors, which can lead to various therapeutic effects. Its structure suggests potential interactions with biological targets involved in:
- Hypoxia-Inducible Factor (HIF) Pathway : Similar compounds have been noted for their role in modulating HIF activity, which is crucial in cancer biology and tissue response to hypoxia .
- Cytochrome P450 Enzymes : Research indicates that derivatives of piperidine and pyridazine compounds can inhibit cytochrome P450 enzymes, impacting drug metabolism and the biosynthesis of sterols in pathogens like Leishmania .
Biological Activity Overview
The biological activities associated with this compound include:
Case Studies
-
Anticancer Activity :
A study investigated the effects of similar pyridazine derivatives on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the inhibition of the HIF pathway, which is often upregulated in tumors . -
Inhibition of Leishmania Growth :
Another research effort focused on the compound's analogs, revealing potent inhibition against Leishmania parasites. The compounds showed selective inhibition of CYP51, crucial for sterol biosynthesis in these organisms, leading to reduced parasite viability . -
Neuroprotective Studies :
In vitro studies have suggested that compounds with similar structures may exert neuroprotective effects by modulating inflammatory responses in neuronal cells. This was particularly noted in models of neurodegenerative diseases .
Comparison with Similar Compounds
Core Heterocycle Modifications
Compound A : (S)-1-(6-(6-Methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
- Core : Pyrrolo[2,3-d]pyrimidine (7-membered fused ring) vs. pyridazine (6-membered single ring).
- Substituents : 6-Methoxypyridinyl on the core; trifluoromethoxybenzyl on the carboxamide.
- Implications : The fused pyrrolopyrimidine core increases rigidity and may enhance binding to ATP pockets in kinases. The trifluoromethoxy group improves metabolic stability but reduces solubility compared to the target compound’s pyridin-4-yl group .
Compound B : N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide
- Core : Benzylidene-piperidine conjugated system vs. pyridazine-piperidine.
- Substituents : Trifluoromethylpyridinyloxy group on benzylidene.
- Implications: The extended conjugation in Compound B may alter electronic properties, affecting receptor binding kinetics.
Substituent and Linker Variations
Compound C : 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide
- Substituents : Chloro-trifluoromethylpyridinyl on piperidine; 4-methoxypyridinyl on carboxamide.
- Linker : Piperidine-1-carboxamide vs. piperidine-3-carboxamide.
- Implications : The 1-carboxamide position may reduce steric hindrance compared to the 3-position in the target compound. The chloro-trifluoromethyl group introduces strong electron-withdrawing effects, which could modulate target selectivity .
Compound D : 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid
- Substituents : 3-Methylphenyl on pyridazine; carboxylic acid terminus.
- The methyl group at the phenyl meta position reduces electron-donating effects relative to the target compound’s para-methoxy group .
Pharmacophore Analogues
Compound E : 4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)
- Core : Piperidine linked to a butanamide and phenylethyl group.
- Substituents : 4-Methoxyphenyl on the amide.
- Implications : Though structurally distinct (opioid analogue), the shared 4-methoxyphenyl group highlights its role in modulating receptor affinity. The butanamide linker and phenylethyl group prioritize μ-opioid receptor binding, contrasting with the target compound’s kinase-targeting design .
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
